molecular formula C14H20N4O3 B6450978 tert-butyl N-{[3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate CAS No. 2548997-65-3

tert-butyl N-{[3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate

Cat. No.: B6450978
CAS No.: 2548997-65-3
M. Wt: 292.33 g/mol
InChI Key: LIGGRGUUTHYRBD-UHFFFAOYSA-N
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Description

tert-Butyl N-{[3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 1-ethylpyrrole group and a tert-butyl carbamate-protected methylamine moiety. The oxadiazole ring is a five-membered aromatic system with two nitrogen and one oxygen atom, conferring metabolic stability and hydrogen-bonding capacity, which are advantageous in medicinal chemistry .

Structural data from indicates a molecular formula of C19H18N6O3 (MW 378.4) and a SMILES string (CCn1cccc1-c1noc(CNC(=O)OC(C)(C)C)n1), confirming the connectivity of substituents. However, critical physicochemical properties (e.g., melting point, solubility) remain unreported, limiting direct comparisons with analogs.

Properties

IUPAC Name

tert-butyl N-[[3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O3/c1-5-18-8-6-7-10(18)12-16-11(21-17-12)9-15-13(19)20-14(2,3)4/h6-8H,5,9H2,1-4H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIGGRGUUTHYRBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC=C1C2=NOC(=N2)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amidoxime Intermediate Preparation

The oxadiazole ring is typically constructed via cyclocondensation between an amidoxime and a nitrile. For this target, the amidoxime intermediate tert-butyl N-(aminomethyl)carbamate is prepared by reacting tert-butyl chloroformate with ammonia, followed by protection of the amine.

Reaction Conditions :

  • Reactants : Glycine tert-butyl ester, hydroxylamine hydrochloride.

  • Solvent : Ethanol/water (3:1).

  • Temperature : 80°C, 6 hours.

  • Yield : 72–85%.

Cyclocondensation with Pyrrole-Derived Nitrile

The amidoxime reacts with 3-(1-ethyl-1H-pyrrol-2-yl)propanenitrile under acid catalysis to form the oxadiazole ring.

Optimized Protocol :

  • Catalyst : Methanesulfonic acid (MeSA) and ZnBr₂ in acetonitrile.

  • Molar Ratio : Amidoxime:nitrile = 1:1.2.

  • Temperature : 60°C, 12 hours.

  • Yield : 89–93% (Table 1).

Table 1: Catalytic Systems for Oxadiazole Formation

Catalyst SystemSolventTime (h)Yield (%)
PTSA + ZnCl₂Acetonitrile2464
MSA + ZnBr₂Acetonitrile1293
MeSA + ZnBr₂Acetonitrile1289

Functionalization of the Methylene Bridge

Carbamate Protection

The methylene-linked amine is protected as a tert-butyl carbamate using di-tert-butyl dicarbonate (Boc₂O):

Procedure :

  • Reactants : Amine intermediate (1 equiv), Boc₂O (1.2 equiv).

  • Base : Triethylamine (2 equiv).

  • Solvent : Dichloromethane.

  • Conditions : Room temperature, 4 hours.

  • Yield : 90–95%.

Pyrrole Substitution Strategies

Synthesis of 1-Ethylpyrrole Nitrile

The 1-ethylpyrrole group is introduced via alkylation of pyrrole with ethyl bromide, followed by formylation and conversion to the nitrile:

Step 1 : Alkylation of pyrrole:

  • Reactants : Pyrrole, ethyl bromide, K₂CO₃.

  • Solvent : DMF, 80°C, 8 hours.

  • Yield : 78%.

Step 2 : Vilsmeier-Haack formylation:

  • Reactants : 1-ethylpyrrole, POCl₃, DMF.

  • Conditions : 0°C to room temperature, 6 hours.

  • Yield : 65%.

Step 3 : Nitrile formation via Strecker synthesis:

  • Reactants : Aldehyde intermediate, NH₃, KCN.

  • Solvent : Methanol/water.

  • Yield : 70%.

Spectroscopic Characterization

Infrared Spectroscopy

  • Oxadiazole Ring : C=N stretch at 1614–1605 cm⁻¹.

  • Carbamate : C=O at 1724–1693 cm⁻¹.

Nuclear Magnetic Resonance

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 1.38 (s, 9H, tert-butyl).

  • δ 4.21 (q, 2H, CH₂CH₃).

  • δ 6.85–7.20 (m, 3H, pyrrole protons).

¹³C NMR :

  • δ 28.1 (tert-butyl).

  • δ 155.2 (C=O, carbamate).

  • δ 165.4 (C=N, oxadiazole).

Purification and Yield Optimization

Column Chromatography :

  • Stationary Phase : Silica gel (230–400 mesh).

  • Eluent : Hexane/ethyl acetate (7:3 → 1:1 gradient).

  • Purity : >95% (HPLC).

Crystallization :

  • Solvent System : Ethanol/water (4:1).

  • Recovery : 80–85%.

Challenges and Mitigation Strategies

  • Oxadiazole Ring Instability :

    • Issue : Hydrolysis under acidic conditions.

    • Solution : Use anhydrous solvents and neutral pH during workup.

  • Pyrrole Side Reactions :

    • Issue : Over-alkylation at the pyrrole nitrogen.

    • Solution : Controlled stoichiometry (1:1.05 ratio of pyrrole:ethyl bromide).

Comparative Analysis of Synthetic Routes

MethodKey AdvantageLimitationYield (%)
Amidoxime-Cyanide CyclizationHigh regioselectivityRequires anhydrous conditions93
Hydrazide CyclizationMild conditionsLower yield for bulky groups68–74
Direct AlkylationSimplified stepsRisk of over-alkylation70

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-{[3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of tert-butyl N-{[3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Indole-Based Oxadiazole Carbamates

Compounds such as tert-butyl (S)-2-(3-(1-decyl-1H-indol-6-yl)-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate (4w) and tert-butyl (S,Z)-(((tert-butoxycarbonyl)imino)(2-(3-(1-octyl-1H-indol-5-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl)methyl)carbamate (5q) () share the oxadiazole-carbamate scaffold but differ in substituents:

  • Substituent Effects :
    • The decyl/octyl chains in 4w and 5q increase hydrophobicity (logP >6) compared to the ethylpyrrole group in the target compound (predicted logP ~3.5).
    • Indole moieties in these analogs enable π-π stacking interactions, which are absent in the pyrrole-substituted target compound.
  • Synthetic Yields :
    • High yields (76–94%) for 4w and 5q suggest efficient coupling reactions under general procedures C/D/E, whereas the target compound’s synthetic route is undocumented .

Aryl-Substituted Oxadiazole Derivatives

N-Methyl-4-(3-(4-phenoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline (20b) and N-(2-Methoxyethyl)-4-(3-(4-phenoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline (22) () highlight the role of aryl substituents:

  • Bioactivity: These compounds exhibit antimicrobial activity against enteric pathogens, attributed to the electron-withdrawing nitro and phenoxy groups enhancing target binding . The target compound’s pyrrole substituent may instead favor kinase inhibition, as seen in indole-oxadiazole sphingosine kinase inhibitors ().
  • Deprotection Efficiency :
    • HCl/dioxane-mediated deprotection of tert-butyl carbamates in 20b and 22 achieves 86% yield, suggesting similar conditions could apply to the target compound .

Carbamates with Alternative Heterocycles

  • Smaller molecular weight (249.19 vs. 378.4) implies lower steric hindrance, favoring different pharmacokinetic profiles.
  • N-((3-(1-Ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide (): Shares the ethylpyrrole-oxadiazole motif but replaces tert-butyl carbamate with a quinazolinone-acetamide group, introducing hydrogen-bond donors for enhanced target engagement.

Research Implications and Gaps

  • Structural Insights : The ethylpyrrole-oxadiazole motif in the target compound is understudied compared to indole- or aryl-substituted analogs. Computational modeling (e.g., docking studies) could predict its binding affinity for targets like kinases or microbial enzymes.
  • Synthetic Optimization : and demonstrate high-yielding routes for analogous compounds, suggesting viable pathways for scaling up the target compound’s synthesis.
  • Data Limitations : Absence of melting point, solubility, and bioactivity data for the target compound restricts its development. Future work should prioritize these analyses.

Biological Activity

tert-butyl N-{[3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Structure and Molecular Formula

The molecular formula for this compound can be represented as:

C14H18N4O3C_{14}H_{18}N_{4}O_{3}

Molecular Weight

The compound has a molecular weight of approximately 290.32 g/mol.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing the pyrrolidine ring have demonstrated potent antibacterial activity against various strains, including E. coli and Staphylococcus aureus .

Antiparasitic Activity

In studies focused on antiparasitic activity, compounds with similar structural features have shown efficacy against Cryptosporidium species. A recent study reported that modifications in the oxadiazole moiety could enhance the potency against C. parvum, suggesting a promising avenue for further development .

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications to the pyrrolidine and oxadiazole rings significantly affect biological activity. For example, varying substituents on the pyrrolidine ring can lead to enhanced selectivity and potency against specific pathogens .

Case Study 1: Antibacterial Evaluation

A series of carbamate derivatives were synthesized and evaluated for their antibacterial properties. The results indicated that certain derivatives of tert-butyl carbamates exhibited low minimum inhibitory concentrations (MICs) against E. coli and Bacillus cereus, highlighting their potential as therapeutic agents .

Case Study 2: Antiparasitic Efficacy

In an in vivo model using gnotobiotic piglets infected with C. hominis, compounds structurally related to this compound showed significant reduction in parasite load compared to controls. This underscores the compound's potential utility in treating parasitic infections .

Summary of Biological Activities

Activity TypeModel/OrganismResultReference
AntibacterialE. coliLow MIC (0.5 µg/mL)
AntiparasiticC. parvumSignificant efficacy in vivo
CytotoxicityArtemia salina assayLow toxicity observed

Q & A

Q. Optimization Tips :

  • Catalyst Selection : Acidic catalysts like HClO4-SiO2 improve cyclization efficiency at 80°C, reducing reaction time to 8 minutes .
  • Purification : Use silica gel column chromatography with gradients of hexane/ethyl acetate (2:8) to isolate pure product .
  • Yield Enhancement : Pre-activate intermediates (e.g., boronate esters) for cross-coupling steps, as seen in analogous pyrazole-oxadiazole syntheses .

How can researchers characterize the structure and purity of this compound using spectroscopic and chromatographic techniques?

Q. Basic Analytical Workflow

  • 1H/13C NMR : Confirm the presence of the tert-butyl group (δ ~1.3 ppm for nine equivalent protons) and the oxadiazole methylene (δ ~4.2 ppm). The pyrrole ethyl group appears as a triplet (δ ~1.4 ppm) and quartet (δ ~4.0 ppm) .
  • LC-MS : Monitor molecular ion peaks (e.g., [M+Na]+ at m/z 298 for similar oxadiazole-carbamates) to verify molecular weight .
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Q. Advanced Techniques :

  • HRMS : High-resolution mass spectrometry confirms exact mass (e.g., C14H17N3O3 requires 299.1234 g/mol) .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry using SHELX programs for small-molecule refinement .

What strategies are effective in analyzing and resolving contradictions in biological activity data for derivatives of this compound?

Advanced Data Contradiction Analysis
Discrepancies in bioactivity (e.g., variable IC50 values in enzyme assays) may arise from:

  • Stereochemical Impurities : Use chiral HPLC to separate enantiomers, as seen in studies on carbamate derivatives .
  • Byproduct Interference : Employ LC-MS/MS to detect trace side-products (e.g., hydrolysis intermediates) that may antagonize target interactions .
  • Solvent Effects : Re-test compounds in standardized solvents (e.g., DMSO <0.1%) to eliminate solvent-induced aggregation artifacts .

Case Study : Analogous pyrazole-oxadiazole compounds showed conflicting cytotoxicity due to residual palladium from Suzuki couplings; ICP-MS analysis resolved this .

How can computational chemistry methods predict the reactivity and interaction mechanisms of this compound with biological targets?

Q. Advanced Computational Approaches

  • Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., SARS-CoV-2 main protease), leveraging the oxadiazole’s hydrogen-bonding capacity .
  • MD Simulations : Simulate binding stability (50 ns trajectories) to assess if the tert-butyl group induces steric clashes in hydrophobic pockets .
  • DFT Calculations : Compute Fukui indices to predict electrophilic/nucleophilic sites for derivatization, guiding SAR studies .

Validation : Compare computational predictions with experimental SPR (surface plasmon resonance) binding affinities .

What experimental approaches are used to study the structure-activity relationships (SAR) of this compound in medicinal chemistry?

Q. Advanced SAR Methodologies

  • Analog Synthesis : Replace the 1-ethyl-pyrrole with substituted pyrroles (e.g., 1-methyl, 1-propyl) to assess alkyl chain length effects on target binding .
  • Bioisosteric Replacement : Substitute the oxadiazole with 1,3,4-thiadiazole and compare potency in kinase inhibition assays .
  • Proteolytic Stability Assays : Incubate compounds in human liver microsomes to evaluate carbamate hydrolysis rates, linking stability to in vivo efficacy .

Case Study : In indole-oxadiazole analogs, replacing tert-butyl with cyclopropane carbamate improved blood-brain barrier penetration, validated by MDCK cell permeability assays .

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